molecular formula C13H18N2O B2402163 N-(piperidin-3-ylmethyl)benzamide CAS No. 155542-03-3

N-(piperidin-3-ylmethyl)benzamide

Cat. No.: B2402163
CAS No.: 155542-03-3
M. Wt: 218.3
InChI Key: SIHLWNGPBLLVFA-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The exploration of N-(piperidin-3-ylmethyl)benzamide in drug discovery is underpinned by the extensive and successful history of its core components, the benzamide and piperidine moieties. These structures are not merely building blocks but are considered "privileged scaffolds" due to their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.

The benzamide group, a simple yet versatile functional group, has been a cornerstone of medicinal chemistry for decades. Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The ability of the amide bond to form hydrogen bonds and the phenyl ring to engage in various interactions, such as π-π stacking, allows benzamide-containing molecules to bind effectively to the active sites of enzymes and receptors. nih.gov

Historically, the development of procainamide, an antiarrhythmic agent, highlighted the therapeutic potential of the benzamide scaffold. In recent years, benzamide derivatives have been instrumental in the development of targeted therapies. For instance, a significant number of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy, feature a benzamide core. researchgate.netmedchemexpress.com This scaffold is also present in drugs targeting neurological disorders and diabetes, showcasing its broad applicability. nih.gov Ongoing research continues to explore novel benzamide analogues for various therapeutic targets, solidifying its status as a crucial pharmacophore in modern drug discovery. researchgate.net

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals. nih.gov Its prevalence stems from its favorable physicochemical properties, including its three-dimensional structure which allows for precise orientation of substituents to interact with biological targets. thieme-connect.comthieme-connect.com The nitrogen atom in the piperidine ring can act as a basic center, which is often crucial for salt formation and improving solubility and bioavailability.

Piperidine derivatives are found in a vast range of approved drugs, treating conditions from allergies and psychiatric disorders to cancer and infectious diseases. nih.govresearchgate.net The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to present appended functional groups in well-defined spatial arrangements, enhancing binding affinity and selectivity for target proteins. thieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine scaffold further expands its utility, enabling the development of stereospecific drugs with improved efficacy and reduced side effects. thieme-connect.comresearchgate.net

The compound this compound merges the advantageous properties of both the benzamide and piperidine scaffolds. While research on this specific parent compound is not extensively published, its structural framework serves as a key template for the design of novel bioactive agents. The linkage of the benzamide moiety to the piperidine ring via a methylene (B1212753) bridge creates a molecule with distinct spatial and electronic characteristics, offering multiple points for chemical modification to fine-tune its pharmacological profile.

The strategic placement of the benzamide group at the 3-position of the piperidine ring is significant. This substitution pattern allows for the exploration of interactions with specific binding pockets in target proteins that can accommodate this particular geometry. The inherent chirality of 3-substituted piperidines also presents an opportunity for the development of enantiomerically pure compounds with potentially enhanced therapeutic indices.

Overview of Research Trajectories for this compound Analogues

Academic and industrial research into analogues of this compound has branched into several promising therapeutic areas. These investigations leverage the core structure to develop inhibitors for various enzymes and to modulate the activity of key biological pathways implicated in disease.

One notable research trajectory is the development of enzyme inhibitors . For instance, derivatives of this compound have been explored as inhibitors of Bcl-3, a protein involved in cancer progression. A patent discloses 2-[(4-fluorobenzoyl)amino]-N-(piperidin-3-ylmethyl)benzamide as a potential Bcl-3 inhibitor for the treatment of metastatic cancer. google.com Another area of focus is the inhibition of renin, an enzyme involved in the regulation of blood pressure. Structure-based drug design has led to the discovery of potent renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, which shares a similar structural concept. researchgate.net

Furthermore, the broader class of molecules containing a piperidin-3-yl moiety linked to a carboxamide is being investigated for its potential as PARP inhibitors . The discovery of MK-4827 (Niraparib), a potent PARP-1 and PARP-2 inhibitor, which features a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure, underscores the potential of this molecular architecture in oncology. nih.gov

Research has also extended to the field of neurological disorders . Analogues such as N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide have been identified as a novel class of fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for the treatment of pain, inflammation, and anxiety. nih.gov Additionally, compounds like 2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethyl benzamide have been studied as inhibitors of the glycine (B1666218) transporter type 1, with potential applications in treating schizophrenia. nih.gov The development of selective delta opioid receptor agonists, such as N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, further highlights the versatility of the piperidine-benzamide combination in targeting central nervous system disorders. nih.gov

The following table provides a summary of the research areas for analogues of this compound:

Therapeutic AreaTargetExample Analogue Class
Oncology Bcl-32-Benzoylaminobenzamide derivatives
PARP2-Phenyl-2H-indazole-7-carboxamides
Cardiovascular ReninN-(piperidin-3-yl)pyrimidine-5-carboxamides
Neurological Disorders FAAHN-phenyl-piperidine-1-carboxamides
Glycine Transporter Type 1Substituted N-(phenyl(piperidin-2-yl)methyl)benzamides
Delta Opioid ReceptorN,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHLWNGPBLLVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Piperidin 3 Ylmethyl Benzamide and Its Structural Analogues

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The creation of the amide bond between a benzoic acid derivative and an amine is a cornerstone of benzamide synthesis. luxembourg-bio.comresearchgate.net This transformation typically requires the activation of the carboxylic acid to facilitate the reaction with the amine. luxembourg-bio.comresearchgate.net

Coupling Reagents and Reaction Conditions

A variety of coupling reagents have been developed to promote amide bond formation under mild conditions. luxembourg-bio.comrsc.org These reagents convert the carboxylic acid into a more reactive species, such as an activated ester, which then readily reacts with the amine. researchgate.net

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) was one of the first widely used coupling reagents. luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then attacked by the amine to furnish the amide. luxembourg-bio.com To minimize side reactions and epimerization, especially with chiral amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com

More recent developments have led to a plethora of "acronym" based reagents with improved efficiency and fewer side products. luxembourg-bio.comresearchgate.net Some examples include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and good yields. researchgate.net

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Another widely used uronium salt-based coupling reagent. researchgate.net

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent. luxembourg-bio.com

The choice of coupling reagent and reaction conditions, including the solvent and base, is critical for achieving optimal yields and purity. luxembourg-bio.comresearchgate.net Common solvents include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile. researchgate.netresearchgate.net

Coupling ReagentClassAdditive (if common)Key Features
DCCCarbodiimideHOBtOne of the earliest reagents, byproduct is insoluble. luxembourg-bio.com
HATUUronium Salt-High reactivity and yields. researchgate.net
HBTUUronium Salt-Commonly used, effective for peptide coupling. researchgate.net
PyBOPPhosphonium Salt-Good for hindered couplings. luxembourg-bio.com

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. rsc.orgnih.gov In the context of benzamide synthesis, one-pot procedures can involve the in-situ generation of the active acylating intermediate, which then reacts directly with the amine without isolation. researchgate.net

One such approach involves the diazotization and subsequent cyclization of 2-aminobenzamides to form 1,2,3-benzotriazin-4(3H)-ones in a one-pot process. rsc.org Another innovative one-pot method for amide bond formation relies on the generation of thioester intermediates from carboxylic acids, which are then converted to the target amides. nih.gov This method avoids traditional coupling reagents and is considered a greener alternative. nih.gov

Approaches for Piperidine (B6355638) Ring Functionalization and Derivatization

The piperidine moiety is a key structural feature in many biologically active compounds. niscpr.res.in Its functionalization and derivatization are essential for creating analogues of N-(piperidin-3-ylmethyl)benzamide with diverse properties.

N-Alkylation and Reductive Amination of Piperidine Rings

N-alkylation is a common method for introducing substituents onto the piperidine nitrogen. This can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.netchemicalforums.com The choice of base and solvent is important to control the reaction and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net

Reductive amination is another powerful technique for forming C-N bonds and is widely used in the synthesis of substituted piperidines. nih.govresearchgate.net This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. nih.govresearchgate.net A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. researchgate.netchim.it Reductive amination can be performed as a one-pot reaction, further enhancing its synthetic utility. chim.it

Incorporation of Substituted Piperidines into Benzamide Structures

The synthesis of this compound analogues often involves the coupling of a pre-functionalized piperidine derivative with a benzoic acid. nih.govnih.gov This approach allows for the introduction of a wide range of substituents on the piperidine ring prior to the amide bond formation step.

For instance, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid. niscpr.res.in These protected piperidines can then be deprotected and coupled with various benzoic acids to yield a library of compounds. Similarly, substituted piperidines can be prepared through various cyclization strategies, such as those involving gold-catalyzed annulation or the use of azomethine ylides. ajchem-a.com

Optimization of Synthetic Pathways for Research Scale Production

The optimization of synthetic routes is crucial for producing sufficient quantities of this compound and its analogues for research purposes. niscpr.res.innih.gov This involves improving reaction yields, simplifying purification procedures, and using cost-effective and readily available starting materials. niscpr.res.in

Efficiency and Selectivity Considerations in the Synthesis of this compound and Its Structural Analogues

The primary challenge in the synthesis of this compound lies in the selective acylation of the primary exocyclic amine of the 3-(aminomethyl)piperidine moiety in the presence of the secondary endocyclic amine of the piperidine ring. The inherent difference in nucleophilicity between primary and secondary amines generally favors the acylation of the primary amine. However, various factors such as steric hindrance and the specific reaction conditions can influence this selectivity.

Modern amide bond formation is often facilitated by coupling reagents that activate the carboxylic acid component, typically benzoic acid or its derivatives in this context. The choice of coupling reagent is critical for achieving high efficiency and selectivity. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are frequently used. However, their use can be complicated by the formation of N-acylurea byproducts, which can be difficult to remove, and the potential for racemization if chiral carboxylic acids are used. To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often employed.

Phosphonium salt-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium/aminium salt-based reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are known for their high efficiency and are often used in the synthesis of complex amides. nih.gov HATU, in particular, has been shown to be effective in coupling reactions involving both aliphatic and aromatic amines. nih.gov

The synthesis of structurally related N-(piperidin-3-yl)pyrimidine-5-carboxamides has been successfully achieved using a combination of (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide) (WSC) and HOBt, highlighting the utility of this reagent system for acylating piperidine-based amines. researchgate.net

The selectivity of the acylation reaction is also a crucial aspect. Studies on the selective acylation of polyamines have shown that certain reagents exhibit high chemoselectivity for primary amines over secondary amines. researchgate.net For example, diacylaminoquinazolinones have been demonstrated as highly selective acylating agents for primary amines. researchgate.net While not directly applied to this compound in the reviewed literature, these findings suggest that the inherent reactivity differences can be exploited to achieve the desired regioselectivity.

The reaction conditions, including the solvent, temperature, and presence of a base, also play a significant role. Aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.

The following tables summarize typical reagents and conditions used in the synthesis of benzamides and related compounds, providing a reference for the efficiency and selectivity considerations discussed.

Coupling ReagentAdditiveTypical SolventBaseGeneral EfficiencyRef.
WSCHOBtDMF-Good to Excellent researchgate.net
HATU-DMFDIPEAHigh nih.gov
DCCHOBtDCM/DMFTEAModerate to High
BOP-DMFTEAHigh
Reactant 1 (Amine)Reactant 2 (Acid/Acylating Agent)Coupling ConditionsProductYieldSelectivityRef.
3-(Aminomethyl)piperidineBenzoic AcidHATU, DIPEA, DMFThis compoundHigh (inferred)High for primary amine (inferred) nih.gov
Hexamethyleneimine2-((Furfurylamino)methyl)nicotinic acidWSC, HOBt, DMFN-(Hexamethyleneimin-1-yl)-2-((furfurylamino)methyl)nicotinamide74%N/A researchgate.net
PiperidineBenzoyl ChlorideTEA, DCMN-BenzoylpiperidineHighN/A
Aniline3-Phenylpropionic AcidZrCl4, Toluene (reflux)N-Phenyl-3-phenylpropionamide41%N/A rsc.org

The data indicates that modern coupling reagents like HATU and combinations like WSC/HOBt offer high yields for the synthesis of complex amides, including those with piperidine moieties. The inherent higher nucleophilicity of the primary amine in 3-(aminomethyl)piperidine is expected to lead to high regioselectivity in the acylation reaction, a principle supported by studies on selective acylation of polyamines. researchgate.net

Structure Activity Relationship Sar Studies of N Piperidin 3 Ylmethyl Benzamide Derivatives

Stereochemical Influence and Conformational Analysis in Piperidine (B6355638) Derivatives

The chirality at the C3 position of the piperidine ring is a key factor. The synthesis of enantiomerically pure (R)- and (S)-isomers has demonstrated that biological activity and receptor selectivity are often dependent on a specific stereoisomer. nih.gov For example, in the development of aromatase inhibitors based on a 3-substituted piperidine-2,6-dione scaffold, the conformation of the substituent was paramount. The more potent inhibitors were found to adopt a conformation where the aromatic ring substituent was in an axial position, which was proposed to mimic a key feature of the natural steroid substrate. nih.gov The diastereoisomer with an equatorial pyridyl ring showed significantly lower potency. nih.gov

Modifications of the Piperidine Nitrogen Substituent

The nitrogen atom of the piperidine ring is another key handle for synthetic modification. The nature of the substituent on this nitrogen can drastically alter the compound's physicochemical properties, such as its basicity (pKa), lipophilicity, and potential to form hydrogen bonds.

Altering the substituent on the piperidine nitrogen has been shown to have a profound impact on biological activity. Even simple alkylation can lead to significant changes in potency. In one study on choline (B1196258) transporter inhibitors, replacing the piperidine N-H with an N-methyl group maintained potency, while an N-isopropyl group led to a decrease in activity. nih.gov This highlights that the size and shape of the N-substituent are critical and that there is a specific steric tolerance at the target protein.

More complex N-substituents are often introduced to target specific sub-pockets in a receptor or to add new functionalities. For instance, N-benzyl groups have been incorporated into piperidine derivatives to create multi-targeted agents for conditions like Alzheimer's disease. ajchem-a.com In some cases, the N-substituent is a complex fragment designed to interact with multiple sites, such as in dual cholinesterase and monoamine oxidase inhibitors. clinmedkaz.org These modifications underscore the role of the piperidine nitrogen as a crucial vector for exploring the chemical space around a binding site and optimizing target interactions.

Table 2: Influence of Piperidine Nitrogen Substituent on Biological Activity

Investigating the Linker Moiety (e.g., methylene (B1212753) bridge)

The linker connecting the piperidine ring to the benzamide (B126) nitrogen, typically a methylene (-CH2-) group, is not merely a spacer. Its length, rigidity, and chemical nature are important variables in the SAR of these compounds.

The length and flexibility of the linker moiety determine the relative spatial orientation of the piperidine and benzamide pharmacophores. While direct SAR studies systematically varying the linker length (e.g., from methylene to ethylene (B1197577) or propylene) for the exact N-(piperidin-3-ylmethyl)benzamide scaffold are not widely reported in the provided search context, the principle is a cornerstone of medicinal chemistry.

In related structures, the importance of the linker is evident. For example, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a methylene bridge was used to connect a cycloalkyl ring (an analog of the piperidine ring) to the benzamide nitrogen. researchgate.netnih.gov The optimization of the compound focused on the terminal groups, but the methylene linker was conserved, suggesting its role in maintaining the optimal distance and angle between the two key structural motifs. researchgate.netnih.gov In other molecular scaffolds targeting different diseases, linkers of varying lengths, such as a propoxy linker (a three-carbon chain with an ether linkage), have been successfully employed. clinmedkaz.org The introduction of an ether oxygen or other heteroatoms can alter the linker's flexibility and polarity, influencing properties like cell permeability and metabolic stability. The choice of linker is therefore a critical design element that affects how well the two ends of the molecule can simultaneously engage with their respective binding pockets on a biological target.

Rational Design and Bioisosteric Replacement Strategies in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of this compound derivatives is a critical step in the optimization of lead compounds to enhance their therapeutic potential. Rational design and bioisosteric replacement are two key strategies employed in medicinal chemistry to systematically modify a molecule's structure to improve its potency, selectivity, and pharmacokinetic properties. While specific detailed SAR studies on this compound itself are not extensively documented in publicly available literature, the principles of these strategies can be understood by examining research on structurally related analogs.

Rational drug design involves the deliberate and targeted modification of a compound's structure based on a known binding site of a biological target or a hypothesized pharmacophore model. This approach moves beyond random screening to a more focused effort to design molecules with improved interactions with their target. For this compound derivatives, this would involve systematic alterations to the three main components of the molecule: the piperidine ring, the benzamide moiety, and the central methylene linker.

Bioisosteric replacement is a specific strategy within rational design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure that could lead to a loss of activity. Amide bonds, such as the one in this compound, are common targets for bioisosteric replacement to improve metabolic stability and oral bioavailability.

Studies on related benzamide derivatives have demonstrated the successful application of these strategies. For instance, in the development of inhibitors for various enzymes and receptors, researchers have systematically explored the impact of substituents on both the piperidine and benzamide rings.

Table 1: Illustrative Bioisosteric Replacements for the Amide Bond in Benzamide Derivatives

Original Functional GroupBioisosteric ReplacementRationalePotential Outcome
Amide (-CONH-)Thioamide (-CSNH-)The thioamide group has similar geometry to the amide but with different electronic properties.Can improve binding affinity and metabolic stability.
Amide (-CONH-)1,2,4-OxadiazoleThis five-membered heterocycle can mimic the planarity and hydrogen bonding characteristics of the amide bond. nih.govOften increases metabolic stability against proteases. nih.gov
Amide (-CONH-)1,2,3-TriazoleA non-classical bioisostere that preserves the geometry and hydrogen bond donor/acceptor features of the amide.Can enhance stability and potentially introduce new interactions with the target.
Amide (-CONH-)Urea (-NHCONH-)Introduces an additional hydrogen bond donor and alters the electronic profile.May lead to improved binding and altered solubility.

In a hypothetical rational design campaign for this compound derivatives targeting a specific protein, researchers might start by exploring substitutions on the benzamide ring. The electronic nature and steric bulk of these substituents can significantly influence binding affinity.

Table 2: Hypothetical SAR Data for Substitutions on the Benzamide Ring of this compound Derivatives

CompoundBenzamide Substituent (R)Hypothetical IC₅₀ (nM)Observed Trend
1H500Baseline activity
24-Chloro150Electron-withdrawing group enhances potency.
34-Methoxy300Electron-donating group shows moderate improvement.
44-Trifluoromethyl80Strong electron-withdrawing group significantly improves potency.
53,4-Dichloro120Di-substitution can be beneficial.
64-Methyl450Small alkyl group has a minor positive effect.

Table 3: Hypothetical SAR Data for Substitutions on the Piperidine Ring of this compound Derivatives

CompoundPiperidine N-Substituent (R')Hypothetical IC₅₀ (nM)Observed Trend
7H500Baseline activity
8Methyl400Small alkyl substitution is tolerated.
9Ethyl600Larger alkyl group decreases potency slightly.
10Benzyl250Aromatic substitution can enhance binding through additional interactions.
11Isopropyl800Bulky alkyl group is detrimental to activity.

The combination of rational design and bioisosteric replacement allows for a systematic exploration of the chemical space around the this compound scaffold. This approach facilitates the identification of derivatives with optimized pharmacological profiles, turning a promising lead compound into a potential drug candidate. The insights gained from such studies are fundamental to the field of medicinal chemistry and drug discovery.

No Publicly Available Data on the Molecular Mechanisms of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific molecular mechanisms and biological target interactions of the chemical compound this compound.

Extensive searches for data on its enzyme modulation, receptor binding profile, ligand-target binding modes, and downstream cellular pathway modulation did not yield any specific research findings for this particular compound. While information is available for structurally related benzamide derivatives and compounds with a piperidine moiety, no dedicated studies detailing the biological activity of this compound could be located.

Therefore, it is not possible to provide a detailed article on the molecular mechanisms and biological target interactions of this compound as outlined in the request. The scientific community has not published research that would allow for a thorough and accurate discussion of its interactions with biological targets such as protein kinases, histone deacetylases, cholinesterases, beta-secretase, or various receptor systems. Furthermore, there is no available information on its binding modes, whether through non-covalent interactions or specific binding sites, nor on its effects on cellular pathways.

Molecular Mechanisms and Biological Target Interactions of N Piperidin 3 Ylmethyl Benzamide

Downstream Cellular Pathway Modulation

Regulation of Cell Proliferation and Apoptosis Pathways

The balance between cell proliferation and apoptosis (programmed cell death) is critical for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Certain N-substituted benzamides have demonstrated the ability to influence this balance, primarily by inducing apoptosis in cancer cells.

One of the key mechanisms involves the mitochondrial or intrinsic pathway of apoptosis. Studies on related compounds, such as declopramide (B1670142) (3-chloroprocainamide), have shown that they can trigger the release of cytochrome c from the mitochondria into the cytoplasm. This event is a crucial step in the apoptotic cascade, leading to the activation of caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, ultimately leading to the execution of apoptosis.

Furthermore, the anti-apoptotic protein Bcl-2 has been shown to play a role in the activity of some N-substituted benzamides. Overexpression of Bcl-2, which functions to prevent mitochondrial outer membrane permeabilization, can inhibit the apoptosis induced by these compounds. This suggests that the pro-apoptotic activity is dependent on overcoming the protective effects of Bcl-2.

It is noteworthy that the induction of apoptosis by some N-substituted benzamides appears to be independent of the tumor suppressor protein p53. This is significant because many conventional chemotherapies rely on a functional p53 pathway to be effective. Compounds that can induce apoptosis in p53-deficient cancer cells hold potential for treating a broader range of tumors.

Cell Cycle Regulation

The cell cycle is a tightly controlled process that governs cell division. Cancer cells often exhibit a loss of this control, leading to unchecked proliferation. Investigations into N-substituted benzamides have revealed that they can interfere with the cell cycle, thereby halting the proliferation of cancerous cells.

Specifically, compounds like declopramide have been observed to induce a cell cycle block at the G2/M phase. This means that the cells are arrested before entering mitosis, the final stage of cell division. This G2/M arrest prevents the cells from dividing and passing on their genetic material.

The mechanism underlying this cell cycle arrest appears to be linked to the apoptotic pathway, as the arrest occurs prior to the induction of apoptosis. However, the cell cycle block itself is not dependent on caspase activity, as it has been observed even when caspases are inhibited. This indicates that the cell cycle arrest is an earlier and distinct event in the cellular response to these compounds. Similar to the induction of apoptosis, the G2/M cell cycle block induced by these related benzamides can also occur independently of p53 status.

Table 1: Effects of a Related N-Substituted Benzamide (B126) (Declopramide) on Cell Cycle and Apoptosis

Cellular Process Effect of Declopramide Key Molecular Events p53 Dependence
Cell Cycle G2/M Phase Arrest Inhibition of progression into mitosis Independent
Apoptosis Induction Release of mitochondrial cytochrome c, activation of caspase-9 Independent

This table is based on data for the related compound declopramide and is intended to be illustrative of the potential mechanisms for N-substituted benzamides. The specific effects of N-(piperidin-3-ylmethyl)benzamide may differ and require direct investigation.

Hypoxia-Inducible Factor Pathway Modulation

The hypoxia-inducible factor (HIF) pathway is a critical cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The activation of HIF-1α, a key component of this pathway, allows cancer cells to adapt to hypoxic conditions by promoting processes such as angiogenesis (the formation of new blood vessels) and metabolic adaptation. Therefore, modulation of the HIF-1 pathway is a significant area of cancer research.

Currently, there is no specific information in the available scientific literature detailing the effects of this compound on the hypoxia-inducible factor pathway. The investigation into the potential interaction of this compound with HIF-1α and other components of the HIF pathway represents an open area for future research. Understanding whether this compound can inhibit or activate this pathway could provide valuable insights into its potential therapeutic applications.

Table 2: Investigated Molecular Targets of Related Benzamide Compounds

Compound Class Target Pathway Observed Effect
N-Substituted Benzamides Intrinsic Apoptosis Pathway Induction
N-Substituted Benzamides Cell Cycle Checkpoints G2/M Arrest

This table summarizes findings for the broader class of N-substituted benzamides. The specific molecular targets of this compound have yet to be elucidated.

Pharmacological Activities Exhibited by N Piperidin 3 Ylmethyl Benzamide Analogues

Anti-Cancer and Anti-Proliferative Research

Analogues of N-(piperidin-3-ylmethyl)benzamide have been a focal point of anti-cancer research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and suppress processes fundamental to tumor development.

A significant body of research has established the cytotoxic potential of this compound analogues against a panel of human cancer cell lines. These studies, conducted in laboratory settings, are crucial for identifying promising candidates for further development.

For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives demonstrated potent inhibitory activity against the HepG2 human liver cancer cell line. researchgate.netnih.gov Specifically, compounds designated as 10b and 10j showed significant bioactivity with IC50 values—the concentration required to inhibit the growth of 50% of cancer cells—of 0.12 µM and 0.13 µM, respectively. researchgate.net Another compound from a similar series, compound 47, also exhibited potent activity against HepG2 cells with an IC50 value of 0.25 µM. researchgate.netnih.gov

The anti-cancer activity of these analogues is not limited to liver cancer. Piperazine-based benzamide (B126) derivatives have been synthesized and evaluated for their efficacy against glioblastoma, an aggressive brain tumor. nih.gov Among these, compound L19 was identified as a particularly promising agent, with IC50 values of 0.15 µM against C6 glioma cells, 0.29 µM against U87-MG human glioblastoma cells, and 1.25 µM against U251 human glioblastoma cells. nih.gov

Furthermore, research into benzamide-piperazine-sulfonamide hybrids has revealed significant cytotoxic activity against a range of cancer cell lines, including HeLa (cervical), A549 (lung), A375 (skin), and MD-AMB-231 (breast), with IC50 values in the range of 24.2–38.2 µM. researchgate.net Other studies on quinoxaline (B1680401) derivatives have shown antiproliferative activity against HCT-116 (colon) and MCF-7 (breast) cancer cells. nih.gov N-benzylbenzamide derivatives have also been identified as potent tubulin polymerization inhibitors, with IC50 values ranging from 12 to 27 nM against various cancer cell lines. nih.gov

Compound/Derivative ClassCancer Cell LineIC50 Value
N-(piperidine-4-yl)benzamide (10b)HepG2 (Liver)0.12 µM
N-(piperidine-4-yl)benzamide (10j)HepG2 (Liver)0.13 µM
N-(piperidine-4-yl)benzamide (47)HepG2 (Liver)0.25 µM
Piperazine (B1678402) based benzamide (L19)C6 (Glioma)0.15 µM
Piperazine based benzamide (L19)U87-MG (Glioblastoma)0.29 µM
Piperazine based benzamide (L19)U251 (Glioblastoma)1.25 µM
Benzamide-piperazine-sulfonamide hybridsHeLa, A549, A375, MD-AMB-23124.2–38.2 µM
N-benzylbenzamide derivativesVarious12-27 nM
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (6k)MCF-7 (Breast)6.93 µM
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (6k)Hela (Cervical)9.46 µM
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (6k)HCT-116 (Colon)10.88 µM
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (6k)PC-3 (Prostate)12.17 µM

Beyond direct cytotoxicity, this compound analogues have been shown to interfere with key processes that drive tumor growth and spread. In vitro models have demonstrated their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit cell migration and invasion.

For example, the N-(piperidine-4-yl)benzamide derivatives 10b and 10j were found to induce apoptosis in tumor cells. researchgate.net Similarly, compound 47 was shown to cause cell cycle arrest in hepatocarcinoma cells. researchgate.netnih.gov The piperazine-based benzamide derivative L19 not only inhibited the proliferation of glioblastoma cells but also suppressed their migration and invasion, and induced both apoptosis and cell cycle arrest. nih.gov This multifaceted activity suggests that these compounds can target cancer through several mechanisms.

Furthermore, certain N-benzylbenzamide derivatives have demonstrated potent anti-vascular activity, which is the ability to disrupt the formation of new blood vessels that tumors need to grow. nih.gov In a mouse model, one such compound was shown to decrease microvessel density, highlighting its potential to starve tumors of their blood supply. nih.gov

Anti-Inflammatory Effects

The benzamide scaffold is also associated with significant anti-inflammatory properties. Chronic inflammation is a known driver of many diseases, including cancer, and compounds that can modulate the inflammatory response are of great therapeutic interest.

Studies have shown that certain N-substituted benzamides, such as metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA), can inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key inflammatory cytokine. nih.govdntb.gov.ua The mechanism of action is believed to involve the inhibition of the transcription factor NF-kappaB, which plays a central role in regulating the inflammatory response. nih.gov

More recently, a series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities, with some of the new compounds showing superior pharmacological responses compared to reference drugs. nih.gov In another study, 2-(piperidin-4-yl)acetamides were identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the breakdown of anti-inflammatory fatty acids. mdpi.com One of these compounds, 10c, was shown to decrease the production of nitric oxide, a pro-inflammatory molecule, in activated microglial cells. mdpi.com Additionally, benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine have demonstrated anti-inflammatory activity in animal models and have shown to stabilize red blood cell membranes, which can be a contributing factor to their anti-inflammatory effect. mdpi.com

Anti-Infective Potentials

Analogues of this compound have also been investigated for their ability to combat infectious diseases, with research demonstrating activity against a range of bacteria, fungi, and viruses.

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Benzamide derivatives have shown promise in this area. In one study, newly synthesized benzamide compounds were tested for their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Compound 5a, in particular, exhibited notable activity against both bacterial strains. nanobioletters.com Similarly, a study on N-phenylbenzamides demonstrated their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli. mdpi.comubaya.ac.id

In the realm of antifungal research, N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have been synthesized and evaluated against several plant-pathogenic fungi. nih.gov Many of these derivatives showed good activity, with compound 6h being particularly effective against Alternaria alternata, and compound 6k displaying a broad spectrum of antifungal activity. nih.gov N-phenylbenzamides have also shown activity against the pathogenic yeast Candida albicans. mdpi.comubaya.ac.id

Compound/Derivative ClassTarget OrganismObserved Activity
Benzamide derivative (5a)B. subtilis, E. coliSignificant antibacterial activity
N-phenylbenzamidesS. aureus, E. coliAntibacterial activity
N-phenylbenzamidesC. albicansAntifungal activity
N-[2-hydroxy...butyl]benzamide (6h)Alternaria alternataExcellent antifungal activity
N-[2-hydroxy...butyl]benzamide (6k)Various phytopathogenic fungiBroad-spectrum antifungal activity

The search for effective antiviral therapies is a global health priority. Analogues of this compound and related structures have been included in screening efforts against some of the world's most dangerous viruses.

In the fight against Ebola virus (EBOV), a range of compounds have been tested. One promising candidate, NCK-8, is a small molecule that mimics the properties of antimicrobial peptides and is thought to act by disrupting the viral membrane. nih.gov While many compounds are still in early stages of research, targeting viral proteins like the RNA polymerase or the VP35 protein are key strategies being explored. nih.gov

For the related Marburg virus, several antiviral drugs have shown potential. nih.gov Quinacrine's mechanism of action, which may involve binding to the viral glycoprotein, suggests a potential avenue for developing treatments for Marburg virus. nih.gov Other promising agents include favipiravir (B1662787) and remdesivir, which work by inhibiting the viral RNA-dependent RNA polymerase. nih.gov Furthermore, in silico studies have been used to identify potential inhibitors of the Marburg virus VP35 protein from natural sources. nih.gov Broader spectrum antiviral activity has been observed with bithiazole inhibitors of a host kinase, PI4KB, which have shown efficacy against a range of viruses including enteroviruses and rhinoviruses. cnr.it

Anthelmintic Activity Studies

While direct studies on the anthelmintic properties of this compound are not extensively documented, research into structurally related benzamide and benzimidazole (B57391) derivatives suggests a potential for this class of compounds in combating helminth infections.

A series of substituted benzamides have demonstrated notable clearance of the parasitic nematode Nippostrongylus brasiliensis in rats. nih.gov Specifically, compounds such as N-(3-nitrophenyl) and N-(4-chlorophenyl) substituted benzamides showed a 40-50% reduction in worm burden. nih.gov Further research has identified ortho-substituted benzamides, known as Wact-11 and Wact-12, which exhibit potent activity against Caenorhabditis elegans and other parasitic nematodes. proquest.com These compounds are believed to exert their effect by selectively inhibiting the nematode's mitochondrial complex II. proquest.com The potential for broad-spectrum anthelmintic activity was highlighted by the effectiveness of Wact-11 against the flatworm Echinococcus granulosus. proquest.com

The inclusion of a piperidine (B6355638) ring, a key feature of this compound, has been explored in the context of anthelmintic activity. For instance, metal complexes of benzamide derivatives containing a piperidin-1-yl methyl group, such as [N-(4'-chloro-phenyl)(piperidin-1"-yl)methyl] benzamide, have been synthesized and tested against the earthworm Eicinia foetida, which is anatomically similar to human intestinal roundworms. derpharmachemica.com

Furthermore, the well-established anthelmintic properties of benzimidazole derivatives, which share structural similarities with benzamides, provide a strong rationale for investigating this compound analogues. hygeiajournal.compsu.eduscilit.comindexcopernicus.com Various 2-substituted benzimidazole derivatives have shown significant activity against helminths, underscoring the potential of this chemical class. psu.edu

Table 1: Anthelmintic Activity of Selected Benzamide Analogues

Compound/Analogue ClassTarget OrganismKey FindingsReference(s)
Substituted BenzamidesNippostrongylus brasiliensis40-50% clearance in rats. nih.gov
Wact-11 and Wact-12Caenorhabditis elegans, Parasitic nematodesPotent nematicidal activity via inhibition of mitochondrial complex II. proquest.com
Wact-11Echinococcus granulosusPotential for pan-anthelmintic activity. proquest.com
[N-(4'-chloro-phenyl)(piperidin-1"-yl)methyl] benzamideEicinia foetidaDemonstrated anthelmintic activity. derpharmachemica.com
2-Substituted BenzimidazolesHelminthsSignificant anthelmintic properties. psu.edu

Neuropharmacological Investigations

Analogues of this compound have been a subject of interest in neuropharmacology, with studies exploring their influence on the central nervous system and their potential therapeutic applications in gastrointestinal motility disorders.

Benzamide derivatives incorporating a piperidine moiety have been investigated for their effects on various central nervous system (CNS) disorders. These compounds have shown potential in the treatment of conditions such as depression, anxiety, Parkinson's disease, and schizophrenia. nih.gov Their mechanism of action is thought to involve the modulation of trace amine-associated receptors (TAARs). nih.gov

A notable example of CNS activity is seen in a series of 2-(piperidin-3-yl)-1H-benzimidazoles, which were developed as selective H1-antihistamines with the ability to penetrate the CNS, making them potential candidates for treating insomnia. jst.go.jpnih.gov The presence of the piperidin-3-yl group is a key structural feature in these compounds.

The broader class of piperazine derivatives, which are structurally related to piperidine compounds, also exhibits a range of CNS effects, further supporting the potential of this compound analogues in this area. researchgate.net Additionally, other benzamide and sulfonamide derivatives have been explored for their neuropharmacological potential, indicating a wider interest in these chemical scaffolds for CNS applications. nih.govmdpi.com

A significant area of research for this compound analogues has been their prokinetic activity, which refers to their ability to enhance gastrointestinal motility. These effects are primarily mediated through their interaction with serotonin (B10506) 5-HT4 receptors.

Studies have shown that novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides are potent 5-HT4 receptor agonists. nih.gov One particular analogue, 4-amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide, demonstrated a high binding affinity for 5-HT4 receptors and exhibited excellent colonic prokinetic activity in preclinical models. nih.gov

The prokinetic properties of benzamide derivatives are linked to their ability to stimulate adenylate cyclase activity in neurons via the 5-HT4 receptor. scispace.com Research on various 4-amino-5-chloro-2-methoxy substituted benzamide derivatives has established a clear structure-activity relationship, with compounds like cisapride (B12094) and zacopride (B1682363) being potent stimulants of gastrointestinal motility. scispace.com

Further investigations into novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains have identified compounds with potent gastro- and colon-prokinetic activities. nih.govjst.go.jpcapes.gov.br For example, 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid was found to be a highly effective prokinetic agent. nih.govjst.go.jpcapes.gov.br

Table 2: Prokinetic Activity of Selected Benzamide Analogues

Compound/AnalogueReceptor TargetKey FindingsReference(s)
4-amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide5-HT4 ReceptorPotent binding affinity and excellent colonic prokinetic activity. nih.gov
4-amino-5-chloro-2-methoxy substituted benzamides (e.g., cisapride, zacopride)5-HT4 ReceptorPotent stimulants of gastrointestinal motility. scispace.com
4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acidNot specifiedPotent gastro- and colon-prokinetic activities. nih.govjst.go.jpcapes.gov.br

Computational Chemistry Applications in N Piperidin 3 Ylmethyl Benzamide Research

Molecular Docking and Virtual Screening Approaches

Molecular docking and virtual screening are foundational computational techniques used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com These methods are crucial for identifying promising drug candidates from vast libraries of small molecules and understanding their interaction with biological targets. walshmedicalmedia.commdpi.com

Virtual screening can be approached in several ways. A common method is pharmacophore-based screening, which uses a model of the essential steric and electronic features required for a molecule to interact with a specific target. jst.go.jpnih.gov This approach is fast and effective for scanning large compound databases, such as the ZINC database which contains millions of commercially available compounds. acs.orgnih.gov Another method is structure-based virtual screening, which uses the three-dimensional structure of the target protein to dock candidate ligands into the binding site. jst.go.jp

Identification of Potential Ligands and Binding Poses

The primary goal of virtual screening is to narrow down large chemical libraries to a manageable number of promising candidates for further testing. For scaffolds like benzamide (B126), virtual screening can identify derivatives with high potential for biological activity. jst.go.jpnih.gov Once potential ligands are identified, molecular docking is used to predict their binding pose within the target's active site. walshmedicalmedia.com

This process reveals crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and specific amino acid residues of the protein. nih.gov For instance, in studies of benzimidazole (B57391) derivatives, docking analyses have identified key hydrogen bond interactions with amino acid residues like GLU 199 and GLY 117, which are critical for stabilizing the ligand-protein complex. nih.gov Similarly, for a piperidinol-based ligand, the ability to form stable hydrogen bonds with residues such as TYR239 and GLU240 was found to be essential for its stability within the binding pocket. nih.gov

Affinity Prediction and Scoring Functions

A critical output of molecular docking is the prediction of binding affinity, which is typically represented by a scoring function. This score estimates the strength of the interaction between the ligand and the protein, allowing researchers to rank and prioritize candidates. mdpi.com Lower docking scores generally indicate a higher predicted binding affinity.

Different docking programs use various scoring functions, but they all aim to quantify the complementarity between the ligand and the binding site. In studies involving benzimidazole derivatives, docking scores have been reported in the range of -5.149 to -7.541 kcal/mol. nih.gov Other research on similar scaffolds has identified compounds with docking scores between -9.0 and -10.8 kcal/mol. nih.gov These scores serve as a quantitative measure to compare different derivatives and select the most promising ones for synthesis and experimental validation.

Table 1: Representative Docking Scores for Benzamide and Related Derivatives
Compound ClassTargetDocking Score Range (kcal/mol)Reference
Benzimidazole DerivativesLeishmania mexicana Triosephosphate Isomerase-9.0 to -10.8 nih.gov
Substituted Benzimidazole DerivativesMycobacterium tuberculosis KasA Protein-5.149 to -7.541 nih.gov
Pyridine-Thiourea DerivativesS. aureus Receptor-66.87 (specific compound) mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov This technique simulates the movements and interactions of atoms and molecules, providing critical information about the stability and flexibility of the complex under physiological conditions.

MD simulations are essential for validating the results of molecular docking. A ligand that appears promising in a docking study might prove to be unstable and dissociate from the binding site during an MD simulation. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

The RMSD measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial docked position over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å). nih.gov For example, a stable inhibitor of the MAO-B receptor showed RMSD values fluctuating between 1.0 and 2.0 Å, indicating high conformational stability. nih.gov The RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be involved in ligand binding. nih.gov

Table 2: Typical RMSD Values from MD Simulations of Ligand-Protein Complexes
SystemRMSD Fluctuation Range (Å)IndicationReference
SARS-CoV-2 Mpro Protein Backbone1 - 3Generally stable structure nih.gov
Stable Ligand in MAO-B Receptor1.0 - 2.0High conformational stability of the ligand nih.gov
Stable Ligand in Mpro Pocket 2~2.29 (average)Stable binding throughout the simulation nih.gov
Unstable Ligand in Mpro Pocket 3~12.47 (average)Dissociation and unstable binding nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov 3D-QSAR methods, in particular, are powerful tools for understanding how the three-dimensional properties of molecules influence their potency, providing a roadmap for designing more effective drugs. nih.gov

Development of Predictive Models (e.g., CoMFA, CoMSIA)

Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govimist.ma These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. Statistical methods, such as Partial Least Squares (PLS) analysis, are then used to build a regression model that links these field values to the observed biological activity (e.g., IC50 values).

The predictive power of the resulting QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates a model with good predictive ability. For example, a CoMSIA model developed for a series of benzoxazole (B165842) derivatives achieved a q² of 0.711 and an r² of 0.972, demonstrating its robustness. nih.gov Similarly, a CoMSIA model for 6-hydroxybenzothiazole-2-carboxamide derivatives showed a q² of 0.569 and an r² of 0.915. nih.gov

Generation of Contour Maps for Design Guidance

A key advantage of CoMFA and CoMSIA is the generation of 3D contour maps. researchgate.netunicamp.br These maps visually represent the results of the QSAR model, highlighting regions in 3D space where specific physicochemical properties are predicted to either increase or decrease biological activity. nih.gov

For example:

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental. unicamp.br

Electrostatic Contour Maps: Blue contours often mark regions where positive charges enhance activity, whereas red contours indicate where negative charges are preferred.

Hydrogen Bond Contour Maps: Other colored contours can show where hydrogen bond donors or acceptors would be beneficial for increasing potency. nih.gov

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. researchgate.netmdpi.com These theoretical calculations provide a detailed picture of a molecule's behavior at the electronic level. Methods like the B3LYP hybrid functional combined with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate various electronic and thermodynamic parameters. mdpi.comasianpubs.orgresearchgate.net For N-(piperidin-3-ylmethyl)benzamide, such calculations would offer a foundational understanding of its intrinsic stability and reactivity.

Electronic structure and reactivity descriptors are key outputs of quantum chemical calculations that help predict how a molecule will interact with other species.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comirjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions and is considered a "soft" molecule. irjweb.com This charge transfer within the molecule is a key aspect of its bioactivity. irjweb.com

While specific DFT data for this compound is not publicly available, analysis of related heterocyclic compounds illustrates the typical values obtained from such studies.

Preclinical Research Methodologies for N Piperidin 3 Ylmethyl Benzamide Evaluation

In Vitro Biochemical and Cell-Based Assays

In vitro assays are the first step in characterizing the biological activity of N-(piperidin-3-ylmethyl)benzamide derivatives. These tests, conducted in a controlled laboratory environment outside of a living organism, utilize purified enzymes, isolated receptors, and cultured cells to provide precise data on the compound's potency, selectivity, and cellular effects.

Functional assays are essential for determining whether a compound acts as an agonist (activator) or antagonist (inhibitor) at a specific biological target, such as a receptor or an enzyme. For benzamide (B126) derivatives, these assays often measure the compound's ability to modulate the activity of therapeutically relevant proteins like G-protein coupled receptors (GPCRs) or enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1).

For instance, a novel class of delta opioid receptor agonists, including N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, was evaluated for binding affinity and functional activity. nih.gov These compounds were found to be potent and highly selective full agonists at the delta opioid receptor, with one lead compound exhibiting an IC₅₀ value of 0.87 nM. nih.gov Its selectivity was demonstrated by its significantly weaker interaction with mu and kappa opioid receptors. nih.gov Similarly, studies on other benzamide derivatives have determined their inhibitory concentration (IC₅₀) against specific enzymes. A synthetic benzamide derivative, MS-27-275, was found to inhibit human histone deacetylase (HDA) with an IC₅₀ value of 2.0 μM. nih.gov Another derivative, compound 13f, showed potent PARP-1 inhibition with an IC₅₀ of 0.25 nM. nih.gov These functional assays are critical for confirming that the compound interacts with its intended target and for quantifying its potency.

Following initial target-based assays, cell-based screening is conducted to assess the compound's effect on whole cells, providing insights into its therapeutic potential. A primary method is the anti-proliferative assay, which measures the ability of a compound to inhibit the growth of cancer cell lines. The MTT assay is a common technique used for this purpose.

A variety of N-substituted benzamide derivatives have been screened against multiple human cancer cell lines. For example, derivatives of N-(piperidin-4-yl)benzamide were evaluated for their anti-proliferative effects on the HepG2 liver cancer cell line, with one compound showing a potent IC₅₀ value of 0.25 μM. nih.gov In another study, a series of benzamide derivatives were tested against four cell lines—MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung)—with several compounds displaying inhibitory activity comparable to the established HDAC inhibitor Entinostat (MS-275). nih.gov Further studies on benzamide derivatives targeting PARP-1 identified compound 13f, which exhibited strong anti-proliferative activity against HCT116 colorectal cancer cells with an IC₅₀ of 0.30 μM, while showing selectivity over normal colon epithelial cells. nih.gov

Beyond inhibiting proliferation, assays are used to determine if the compound induces apoptosis (programmed cell death). This can be evaluated by detecting markers like cleaved caspase-3. For example, certain N-(piperidin-4-yl)benzamide derivatives were found to upregulate the expression of cleaved caspase-3, confirming their ability to promote apoptosis in tumor cells. researchgate.net

Table 1: Anti-proliferative Activity of Selected Benzamide Derivatives in Cancer Cell Lines
Compound/DerivativeTargetCell LineCancer TypeIC₅₀ Value (μM)Reference
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideNot SpecifiedHepG2Hepatocellular Carcinoma0.25 nih.gov
Compound 13fPARP-1HCT116Colorectal Cancer0.30 nih.gov
Compound 13fPARP-1DLD-1Colorectal Cancer2.83 nih.gov
N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamideNot SpecifiedHepG2Hepatocellular Carcinoma8.42 acs.org

To understand the molecular mechanisms underlying the observed cellular effects, researchers use techniques like Western blotting and flow cytometry. Western blotting allows for the detection and quantification of specific proteins, revealing how a compound alters cellular signaling pathways. For example, after treatment with a potent N-(piperidine-4-yl)benzamide derivative, Western blot analysis of HepG2 cells showed an inhibition of cyclin B1 and p-Rb expression, coupled with an enhanced expression of p21, p53, and Rb. nih.gov This indicates that the compound may induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Similarly, other benzamides were shown to induce the expression of HIF-1α protein and its downstream target p21. researchgate.net

Flow cytometry is used to analyze cell populations, particularly for cell cycle analysis. By staining DNA with a fluorescent dye, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Studies on N-(piperidine-4-yl)benzamide derivatives demonstrated that they can cause cell cycle arrest, providing a mechanistic explanation for their anti-proliferative effects. nih.gov Further mechanistic studies on a PARP-1 inhibiting benzamide revealed it could arrest the cell cycle at the G2/M phase and lead to an accumulation of DNA double-strand breaks. nih.gov

In Vivo Studies Using Relevant Animal Models

Following promising in vitro results, preclinical evaluation moves to in vivo studies using animal models. These studies are crucial for assessing a compound's efficacy and its behavior within a complex biological system, providing data that is more indicative of potential human outcomes.

The choice of animal model is critical for the relevance of in vivo research. In cancer research, mouse models are most common due to their genetic manipulability and physiological similarities to humans. nih.gov A widely used approach is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, typically nude mice. nih.gov This allows for the evaluation of a compound's anti-tumor activity against a human tumor growing in a living organism.

For example, the in vivo efficacy of the benzamide HDAC inhibitor MS-275 (Entinostat) was tested against various human tumor xenografts. nih.gov The compound, administered orally, strongly inhibited tumor growth in seven of eight implanted tumor lines. nih.gov Specific xenograft models used to test benzamide derivatives include DU145 prostate carcinoma and HT-29 colon cancer cells implanted into nude mice. nih.govaacrjournals.org In another study, a novel RET inhibitor with a benzamide structure was evaluated in mouse xenograft models using Ba/F3 cells engineered to express specific RET fusion proteins, which are relevant to non-small cell lung cancer. nih.govresearchgate.net

A key objective of in vivo studies is to confirm that the drug interacts with its intended target in the animal (target engagement) and to measure the resulting biological effect (pharmacodynamics). Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's pharmacological effect on its target. youtube.com

For benzamide derivatives that act as HDAC inhibitors, a key pharmacodynamic marker is the level of histone acetylation. In studies with MS-275, researchers measured histone hyperacetylation in tumor lysates from xenograft models following drug administration. aacrjournals.orgnih.gov They observed a time-dependent increase in histone acetylation in the tumors, confirming that the drug was reaching its target and inhibiting HDAC activity in vivo. nih.govaacrjournals.org This increase in acetylation correlated with the drug's anti-tumor and radiosensitizing effects. aacrjournals.orgnih.gov

More advanced methods are also available to assess target engagement. The Cellular Thermal Shift Assay (CETSA) can be used to demonstrate that a compound binds to its target in intact cells and tissues. nih.gov Another sophisticated technique is competitive activity-based protein profiling (ABPP), which uses chemical probes to measure the binding of a reversible inhibitor to its target enzyme within an animal model, providing direct evidence of target engagement in vivo. nih.gov These methods provide confidence that the observed therapeutic efficacy is a direct result of the compound's interaction with its intended molecular target. nih.govnih.gov

Future Directions and Emerging Research Avenues for N Piperidin 3 Ylmethyl Benzamide

Design and Synthesis of Advanced Analogues with Enhanced Specificity

The development of N-(piperidin-3-ylmethyl)benzamide analogues is a key strategy for improving therapeutic efficacy and minimizing off-target effects. Medicinal chemistry efforts are focused on systematically modifying the core structure to enhance binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new derivatives.

Research into related benzamide (B126) and piperidine (B6355638) structures has revealed several key insights. For instance, in the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), modifications around the piperidine substituent and the amide functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were explored. nih.govconsensus.app This led to the identification of ML352, a potent and selective CHT inhibitor with a drug-like scaffold. nih.govconsensus.app Similarly, for the development of 11β-HSD1 inhibitors, piperidyl benzamide derivatives were optimized from a cyclohexyl benzamide lead to address issues like poor solubility and non-specific protein binding. nih.gov

The synthesis of novel analogues often involves multi-step reaction sequences. For example, the creation of benzylpiperidine derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors has been achieved through hydroboration followed by a palladium-catalyzed cross-coupling reaction to build the core scaffold. unisi.it In the pursuit of renin inhibitors, a fragment-based drug design approach was used to develop N-(piperidin-3-yl)pyrimidine-5-carboxamides, which showed a remarkable 65,000-fold increase in potency over the initial hit compound through the strategic introduction of a basic amine and optimization of binding elements. researchgate.netnih.gov These examples underscore the power of rational, structure-based design in creating advanced analogues with superior properties.

Future design strategies will likely focus on:

Scaffold Hopping and Bioisosteric Replacement: Replacing the piperidine or benzamide core with other heterocyclic systems to explore new chemical space and improve pharmacokinetic properties. For instance, replacing a piperidine with a piperazine (B1678402) ring has been explored to assess the influence of an aliphatic tertiary amino group on activity. unisi.it

Conformational Restriction: Introducing rigid elements into the molecule to lock it into a bioactive conformation, thereby increasing potency and selectivity.

Target-Focused Library Synthesis: Creating focused libraries of analogues with variations at specific positions predicted to interact with key residues in the target's binding site. Studies on N-benzylpiperidine carboxamides as potential cholinesterase inhibitors have shown that exchanging an ester linker for a more stable amide linker and varying the aryl moiety can significantly impact activity. nih.gov

Table 1: Examples of Analogue Design Strategies for Piperidine-Benzamide Scaffolds

Therapeutic TargetScaffold/Derivative ClassDesign/Synthesis StrategyKey FindingsReference
Choline Transporter (CHT)4-methoxy-3-(piperidin-4-yl)oxy benzamidesSAR exploration of piperidine substituent and amide functionality.Identified ML352, a potent and selective inhibitor. Benzylic heteroaromatic amides were most potent. nih.govconsensus.app
Hypoxia-inducible factor 1 (HIF-1α)N-(piperidin-4-yl)benzamide derivativesDesign based on bioisosterism and pharmacokinetic parameters.Compounds 10b and 10j showed significant inhibitory bioactivity in HepG2 cells. nih.gov
11β-HSD1Piperidyl benzamide derivativesOptimization of a cyclohexyl benzamide lead to improve ADME properties.Discovered piperidyl benzamide 15 with improved solubility and reduced cytotoxicity. nih.gov
ReninN-(piperidin-3-yl)pyrimidine-5-carboxamidesStructure-based drug design (SBDD) and fragment-based approach.Compound 14 was a 65,000-fold more potent inhibitor than the initial hit. researchgate.netnih.gov
CholinesterasesN-benzylpiperidine carboxamidesReplacement of an ester linker with a more stable amide linker.Analogues showed potent in vitro IC50 values against acetylcholinesterase. nih.gov
PARP-1Benzamide derivatives with benzamidophenyl scaffoldsStructure optimization of a previously reported compound.Compound 13f exhibited potent anticancer and PARP-1 inhibitory effects. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The this compound scaffold has demonstrated activity against a diverse range of biological targets, suggesting its potential for broad therapeutic applications. The exploration of this chemical framework in new disease contexts is a promising avenue for future research. This "drug repurposing" or "target expansion" approach can accelerate the development pipeline by leveraging existing chemical entities.

Currently, derivatives of the core piperidine-benzamide structure are being investigated for a variety of conditions:

Oncology: As activators of the HIF-1α pathway or as inhibitors of PARP-1, which are key targets in cancer therapy. nih.govnih.gov Certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in liver cancer cells through a p53/p21-dependent pathway. nih.gov

Neurodegenerative Disorders: As cholinesterase inhibitors for conditions like Alzheimer's disease or as inhibitors of the presynaptic choline transporter, which could impact various neurological functions. nih.govconsensus.appnih.gov

Metabolic Diseases: As inhibitors of 11β-HSD1 for the treatment of type 2 diabetes. nih.gov

Cardiovascular Diseases: As renin inhibitors for managing hypertension and related cardiovascular and renal diseases. researchgate.netnih.gov

Future research should systematically screen this compound and its analogues against a wider array of biological targets. Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could uncover unexpected therapeutic activities. The piperidine moiety is a prevalent fragment in pharmaceuticals, and its derivatives have been explored for numerous applications, highlighting the vast potential of this chemical class. mdpi.com For example, N-benzylbenzamide derivatives have been investigated as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which could be beneficial in treating metabolic syndrome. acs.org The antimicrobial potential of related scaffolds, such as N-substituted morpholino benzamide derivatives, has also been demonstrated. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijettjournal.orgijariie.com These computational tools can be applied at various stages, from initial target identification to preclinical development, and hold immense potential for accelerating research on this compound. researchgate.netnih.gov

Key applications of AI/ML in the context of this compound include:

Predictive Modeling (QSAR): By using existing data from synthesized analogues, ML algorithms can build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Target Identification and Drug Repurposing: AI can analyze vast biological datasets (genomics, proteomics, etc.) to identify new potential targets for this compound or to suggest its use in new disease indications by finding correlations between drug-induced cellular changes and disease signatures. nih.govnih.gov

ADME-T Prediction: Predicting the pharmacokinetic and toxicological profiles of new analogues is a critical and resource-intensive part of drug development. AI/ML models trained on large datasets of compound properties can provide early warnings about potential liabilities, allowing chemists to modify structures to mitigate these issues. ijariie.comnih.gov

While the direct application of AI to this compound is not yet widely published, the general principles and successes of AI in drug discovery for CNS disorders and other areas strongly support its future integration into research programs focused on this scaffold. nih.gov

Deeper Elucidation of Mechanism of Action via Multi-Omics and Systems Biology Approaches

Understanding the precise mechanism of action (MoA) of a drug candidate is fundamental to its successful development. nih.gov While initial studies may identify a primary target, the full biological effect of a compound is often a result of its interactions with a complex network of cellular components. Multi-omics and systems biology offer powerful approaches to unravel these complexities. benthamscience.com

These approaches involve the integrated analysis of multiple layers of biological information:

Genomics: Identifying genetic factors that may influence a patient's response to the drug.

Transcriptomics: Measuring how the drug alters gene expression across the entire genome.

Proteomics: Quantifying changes in the levels and post-translational modifications of thousands of proteins, which can help identify both on-target and off-target effects. nih.govmdpi.comnih.gov

Metabolomics: Profiling the changes in small-molecule metabolites, which provides a functional readout of the cellular state and can reveal perturbations in metabolic pathways. nih.govmdpi.comnih.gov

By applying a multi-omics approach to cells or tissues treated with this compound or its analogues, researchers can build a comprehensive picture of its biological impact. nih.gov For example, proteomics could confirm engagement with the intended target and simultaneously identify other proteins that bind to the compound. Metabolomics could then reveal the downstream consequences of inhibiting the primary target on cellular metabolism.

Integrating these datasets using systems biology tools, such as the construction of protein-protein interaction networks, can help to visualize the drug's effects on cellular pathways and identify key nodes that are perturbed. nih.gov This holistic view can lead to a more profound understanding of the MoA, explain unexpected physiological effects, and potentially identify biomarkers to predict patient response. researchgate.net This deeper mechanistic insight is invaluable for optimizing lead compounds and designing more effective and safer medicines.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(piperidin-3-ylmethyl)benzamide, and how can reaction conditions optimize yield?

  • Methodology :

  • Coupling Reactions : Use 4-(piperidin-3-ylmethyl)benzoic acid with appropriate amines under reflux in pyridine or dimethyl sulfoxide (DMSO) with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1) or crystallization from dimethyl ether improves purity .
  • Yield Optimization : Monitor reaction progress via NMR or HPLC; yields >80% are achievable with stoichiometric reagent ratios and inert atmospheres .

Q. What analytical techniques ensure structural purity and characterization?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structures using SHELX programs for precise bond angle/geometry validation .
  • NMR Spectroscopy : Assign peaks for piperidine protons (δ 1.5–3.0 ppm) and benzamide aromatic protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ = 263.3 g/mol) .

Q. Which solvents are optimal for dissolving this compound in biological assays?

  • Recommendations :

  • Use DMSO for stock solutions (10–20 mM) due to moderate solubility. Dilute in PBS or cell culture media to ≤0.1% DMSO to avoid cytotoxicity .
  • For in vivo studies, saline or cyclodextrin-based vehicles are preferable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance HDAC inhibition?

  • Approach :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety to improve metabolic stability and lipophilicity .
  • Biological Assays : Measure HDAC inhibition using fluorometric assays (e.g., Fluor de Lys) and compare IC50 values across brain regions (e.g., frontal cortex vs. striatum) .
  • Key Finding : MS-275 (a benzamide analog) shows 30–100× higher potency than valproate in increasing acetylated histone H3 in the frontal cortex .

Q. How can contradictions in biological activity data across studies be resolved?

  • Analysis Strategies :

  • Assay Standardization : Control variables like cell type (e.g., HeLa vs. neuronal cells), incubation time, and HDAC isoform specificity .
  • Dose-Response Curves : Compare IC80 values (e.g., 191.1 ppm for cytotoxic benzamides vs. 1036.6 ppm for hydroxyurea in HeLa cells) .
  • Regional Selectivity : Use chromatin immunoprecipitation (ChIP) to confirm target gene interactions (e.g., RELN or GAD67 promoters) in specific tissues .

Q. What in vitro/in vivo models best evaluate pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Models :

  • In Vitro : Caco-2 cell monolayers for permeability assessment; liver microsomes for metabolic stability .
  • In Vivo : Subcutaneous administration in rodents to measure brain-to-plasma ratios. MS-275 shows frontal cortex selectivity over the striatum at 15–60 µmol/kg doses .

Q. How can computational methods predict target enzymes or off-target effects?

  • Methods :

  • Molecular Docking : Use PyMOL or AutoDock to simulate interactions with HDACs or bacterial enzymes (e.g., acps-pptase) .
  • Pharmacophore Modeling : Map trifluoromethyl and piperidine groups as critical features for HDAC binding .
  • ADMET Prediction : SwissADME or ADMETLab to assess BBB penetration and cytochrome P450 inhibition .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

  • Solutions :

  • Isoform-Specific Inhibitors : Design analogs selective for HDAC1/2 over HDAC6 using bulkier substituents .
  • Competitive Assays : Include positive controls (e.g., trichostatin A) to validate target engagement .
  • Proteomic Profiling : Use affinity chromatography and mass spectrometry to identify unintended protein interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.